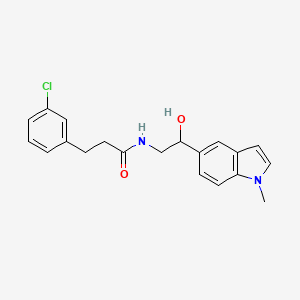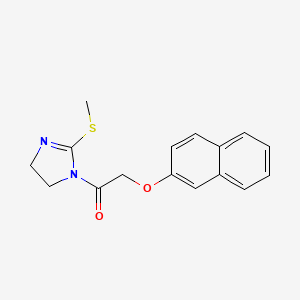![molecular formula C21H22F2N4O2 B2631311 4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide CAS No. 887465-88-5](/img/structure/B2631311.png)
4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a fluorophenyl compound with a piperazine derivative . For example, 1-(4-Fluorophenyl)piperazine is a major metabolite of Niaparazine, a sedative, hypnotic drug. Metabolites of Niaprazine occurred by N-dealkylation, N-dearylation, aromatic hydroxylation, and N-oxidation .Molecular Structure Analysis
The molecular structure of similar compounds often contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes such as N-dealkylation, N-dearylation, aromatic hydroxylation, and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often include a molecular weight around 180.22 g/mol, a topological polar surface area of 15 Å^2, and a rotatable bond count of 1 .Scientific Research Applications
Medicinal Chemistry Applications
Compounds with piperazine and carboxamide functionalities, similar to the queried chemical structure, have been extensively studied for their medicinal properties. For instance, piperazine derivatives have been synthesized as potential PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT1A receptors in neuropsychiatric disorders. These compounds demonstrate reversible, selective, and high affinity for 5-HT1A receptors, indicating their potential for in vivo quantification of these receptors (Gonzalo García et al., 2014). Additionally, carboxamide derivatives have been identified as selective Met kinase inhibitors, highlighting their significance in cancer research by demonstrating in vivo efficacy in tumor models and progressing to clinical trials (G. M. Schroeder et al., 2009).
Neurological Research
Research on compounds featuring piperazine and fluorophenyl groups has shown promise in neurological applications. For example, certain piperazine-1-yl-1H-indazole derivatives have played a crucial role in medicinal chemistry, particularly in synthesizing novel compounds for potential neurological benefits. These include conducting docking studies for synthesized compounds, which help in understanding their interaction with biological targets (V. Balaraju et al., 2019).
Imaging and Diagnostic Applications
The structural features of the queried compound are akin to those used in developing imaging agents for PET scans. Compounds with fluorophenyl and piperazine groups have been synthesized for imaging dopamine D4 receptors, contributing valuable tools for studying neuropsychiatric conditions (O. Eskola et al., 2002). Another area of application includes the development of radioligands for 5-HT1A receptor imaging in humans, showcasing the compound's potential in enhancing our understanding of the serotonergic system in various psychiatric and neurological disorders (J. Choi et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O2/c22-15-4-3-5-17(12-15)27-14-16(13-20(27)28)24-21(29)26-10-8-25(9-11-26)19-7-2-1-6-18(19)23/h1-7,12,16H,8-11,13-14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOZKMUZJNPQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

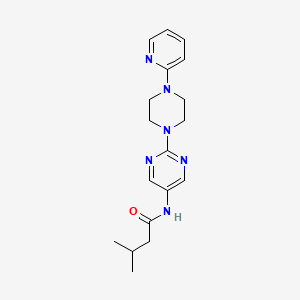

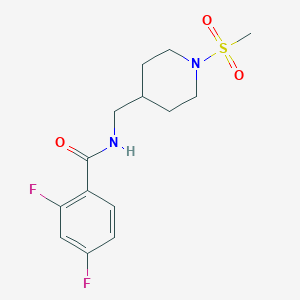
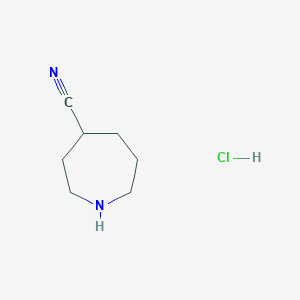

![N,N-dimethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2631234.png)
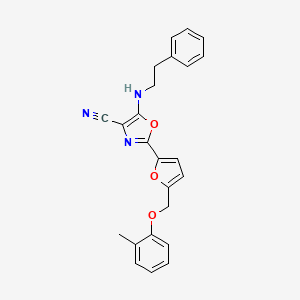
![(4As,8aS)-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]oxazine-1-carboxamide](/img/structure/B2631237.png)
![1-(4-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethan-1-one](/img/structure/B2631238.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2631240.png)
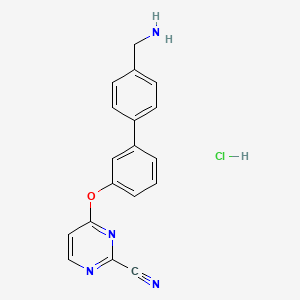
![Ethyl 2-tert-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-1-benzofuran-3-carboxylate](/img/structure/B2631246.png)
